molecular formula C22H16F3NO2 B2842840 N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide CAS No. 330190-01-7

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2842840
CAS No.: 330190-01-7
M. Wt: 383.37
InChI Key: MSFPPLOSUJCAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its multi-aromatic structure and amide linkages. Its molecular framework incorporates a benzophenone moiety and a 3-(trifluoromethyl)benzamide group, suggesting potential for diverse research applications. Compounds with the trifluoromethyl benzamide scaffold are of significant interest in medicinal chemistry and chemical biology. The trifluoromethyl group is a common feature in drug design, known to influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Benzamide derivatives are frequently explored as protein kinase inhibitors and are integral in developing novel therapeutics and chemical probes. This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO2/c1-14-10-11-19(18(12-14)20(27)15-6-3-2-4-7-15)26-21(28)16-8-5-9-17(13-16)22(23,24)25/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFPPLOSUJCAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antiviral applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₅F₃N₂O
  • Molecular Weight : 352.33 g/mol
  • CAS Number : 476283-33-7

The presence of a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The benzamide moiety is known for its diverse pharmacological properties, contributing to the compound's potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, compounds with similar structural frameworks have demonstrated up to 92% inhibition against the EGFR at low concentrations (10 nM) in vitro studies .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have revealed that derivatives of this compound exhibit potent activity against various cancer cell lines. For example, a related compound demonstrated IC₅₀ values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations indicate favorable binding interactions between the compound and key protein targets involved in cancer progression, suggesting that it may act as a competitive inhibitor for ATP-binding sites on kinases .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses:

  • Entry Inhibition : Research has identified benzamide derivatives as effective inhibitors of viral entry. Compounds structurally related to this compound have shown promising results in inhibiting the entry of these viruses into host cells .

Case Studies

  • Study on Anticancer Efficacy :
    • A study synthesized various derivatives of benzamides and assessed their anticancer activity against multiple cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxic effects compared to their non-fluorinated analogs .
  • Evaluation Against Viral Pathogens :
    • In a controlled laboratory setting, several benzamide derivatives were tested for their ability to inhibit Ebola virus entry into cells. The most potent compounds showed IC₅₀ values lower than 10 µM, indicating strong antiviral activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cancer TypeIC₅₀ Values (µM)Reference
AnticancerVarious Cancer Cell Lines3.79 - 42.30
AntiviralEbola Virus<10
Tyrosine Kinase InhibitionEGFR10 nM

Table 2: Structural Characteristics

PropertyValue
Molecular Weight352.33 g/mol
Melting PointNot Available
SolubilityModerate
Log PHigh (indicating lipophilicity)

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H16F3NO2
  • Molecular Weight : 383.37 g/mol
  • Purity : Typically 95% .

Research has demonstrated that N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide exhibits notable biological activities, particularly as a potential therapeutic agent. The following sections detail its applications in various fields.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as a kinase inhibitor. Studies have shown that derivatives of this compound can inhibit key signaling pathways involved in cancer progression.

  • Kinase Inhibition : Compounds featuring the trifluoromethyl group have demonstrated significant inhibitory activity against various receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For instance, some derivatives showed up to 92% inhibition of EGFR at concentrations as low as 10 nM .
CompoundTarget KinaseInhibition (%)Concentration (nM)
Compound 11EGFR91%10
Compound 13EGFR92%10
Compound 20VEGFR248%10

Antiviral Properties

The compound has also been explored for its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. Research indicates that certain benzamide derivatives can inhibit viral entry effectively.

  • Ebola Virus Inhibition : A study identified several small molecule inhibitors based on the benzamide structure that exhibited potent antiviral activity against Ebola virus entry, with effective concentrations below 1 μM .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action and help in the design of more potent analogs.

  • Binding Affinity : Docking simulations revealed favorable interactions between the compound and specific active sites of target kinases, suggesting potential for further optimization in drug development .

Case Study 1: Development of Anticancer Agents

A research team synthesized a series of compounds based on this compound to evaluate their anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Antiviral Screening

In another study, derivatives of this compound were screened for antiviral activity against Ebola virus. The most effective compounds were identified through a series of in vitro assays, demonstrating significant reduction in viral load at low concentrations.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in the compound is susceptible to hydrolysis under acidic or basic conditions. For example:

N 2 bezoyl 4 methylphenyl 3 trifluoromethyl benzamideH2O H+or OH3 Trifluoromethyl benzoic acid+2 benzoyl 4 methylaniline\text{N 2 bezoyl 4 methylphenyl 3 trifluoromethyl benzamide}\xrightarrow[\text{H}_2\text{O H}^+\text{or OH}^-]{}\text{3 Trifluoromethyl benzoic acid}+\text{2 benzoyl 4 methylaniline}

Key Factors :

  • Acidic hydrolysis typically requires concentrated HCl or H2_2SO4_4 at elevated temperatures (80–100°C).

  • Basic hydrolysis may use NaOH or KOH in aqueous ethanol.

  • The trifluoromethyl group enhances electron withdrawal, potentially accelerating hydrolysis compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings may undergo EAS, though the trifluoromethyl group is strongly electron-withdrawing, directing substitution to meta positions.

Reaction Type Conditions Expected Product Notes
NitrationHNO3_3, H2_2SO4_4Nitro-substituted at meta positionsLow regioselectivity due to competing directing effects from benzoyl groups
SulfonationH2_2SO4_4, SO3_3Sulfonic acid derivativesRequires harsh conditions (~150°C)
HalogenationCl2_2/FeCl3_3 or Br2_2Halo-substituted derivativesLimited reactivity due to deactivation

Reduction Reactions

The amide group can be reduced to an amine using agents like LiAlH4_4:

RCONHR LiAlH4RCH2NHR \text{RCONHR }\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{NHR }

  • Trifluoromethyl Stability : The CF3_3 group is generally inert under standard reduction conditions .

  • Byproducts : Over-reduction of the benzoyl group may occur if conditions are too vigorous.

Nucleophilic Acyl Substitution

The amide’s carbonyl can react with nucleophiles (e.g., Grignard reagents):

RCONHR +R MgXRCOR +R NH2\text{RCONHR }+\text{R MgX}\rightarrow \text{RCOR }+\text{R NH}_2

  • Limitations : Low reactivity compared to esters or acid chlorides due to resonance stabilization.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the aromatic rings if halogens are introduced via prior functionalization:

Reagent Coupling Partner Product
Pd(PPh3_3)4_4Aryl boronic acidBiaryl derivatives
CuI, TMEDATerminal alkynesAlkynylated analogs

Radical Reactions

The trifluoromethyl group may participate in radical-mediated processes under UV light or initiators (e.g., AIBN):

  • CF3_33 Stability : High bond dissociation energy (BDE) of C–F bonds limits radical abstraction.

Thermal Decomposition

At temperatures >200°C, decomposition pathways may include:

  • Cleavage of the amide bond.

  • Release of CO and NH3_3.

Key Challenges and Research Gaps

  • Stereoelectronic Effects : The electron-withdrawing CF3_3 and benzoyl groups significantly reduce aromatic reactivity, necessitating harsher conditions for substitution.

  • Synthetic Utility : Limited studies on this specific compound highlight a need for targeted experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide can be contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Key Properties/Applications References
This compound - 2-Benzoyl
- 4-Methylphenyl
- 3-Trifluoromethyl
Hypothesized applications in agrochemicals or medicinal chemistry (based on analogs)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - N,O-bidentate directing group
- 3-Methyl substituent
Metal-catalyzed C–H bond functionalization; enhanced reactivity for synthetic chemistry
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) - 3-Isopropoxy
- 2-Trifluoromethyl
Fungicide; inhibits succinate dehydrogenase in fungi
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) - 2-Methyl
- 3-Isopropoxy
Agricultural fungicide; targets mitochondrial complex III
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide - Bipyrimidinylamino group
- Pyrrolidinylmethyl substituent
Kinase inhibition; potential anticancer/antiviral agent
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) - Difluorophenyl
- Trifluoromethylphenoxy
Herbicide; inhibits carotenoid biosynthesis

Key Insights :

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and analogs like flutolanil and diflufenican enhances metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals . However, positional differences (e.g., 3-CF₃ in the target vs. 2-CF₃ in flutolanil) may alter target specificity.

Synthetic Accessibility :

  • Compounds with directing groups (e.g., N,O-bidentate in ) are synthesized via straightforward acyl chloride reactions, whereas the target compound likely requires advanced coupling strategies due to its bulky substituents .

Therapeutic vs. Agrochemical Applications: Derivatives with heterocyclic extensions (e.g., bipyrimidinylamino in ) are tailored for kinase inhibition, suggesting the target compound could be modified for pharmaceutical use . Simpler analogs like mepronil prioritize cost-effective synthesis for large-scale agricultural use .

Crystallographic and Spectroscopic Data :

  • Compounds such as N-(3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene)-benzamide () exhibit well-defined crystal structures (mean σ(C–C) = 0.003 Å), highlighting the importance of structural analysis in validating synthetic outcomes . The target compound’s crystallinity remains uncharacterized in the provided evidence.

Q & A

What are the key structural features of N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide that influence its biological activity?

The compound features a benzamide backbone with a 2-benzoyl-4-methylphenyl group at the amide nitrogen and a para-trifluoromethyl group on the benzene ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving drug potency, while the benzoyl group contributes to π-π stacking interactions with biological targets. Comparative studies suggest that this unique combination distinguishes it from analogs lacking these substituents, such as 2-amino-N-(3-(trifluoromethyl)phenyl)benzamide .

Methodological Insight : Structural characterization via 1H^1H-NMR and LC/MS (as seen in ) is critical to confirm substituent positions and purity. Computational docking studies (e.g., molecular dynamics simulations) can further elucidate interactions with enzymes or receptors .

How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including amidation and functional group introductions. Key steps include:

  • Coupling Reactions : Use of trifluoromethylbenzoyl chloride with amines under anhydrous conditions.
  • Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) followed by recrystallization to achieve >95% purity ().
  • Safety : Hazardous reagents like p-trifluoromethylbenzoyl chloride require rigorous risk assessments, as outlined in .

Advanced Strategy : Continuous flow reactors () can enhance reaction control and scalability. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

What methodological approaches are recommended for analyzing its interaction with biological targets?

  • In Vitro Assays : Enzyme inhibition assays (e.g., kinase or protease screens) using fluorogenic substrates to measure IC50_{50} values.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled competitors) to determine binding affinity (Ki_i).
  • Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes and stability ().

Data Interpretation : Cross-validate results with structural analogs (e.g., from ’s comparison table) to identify critical substituents for activity. For example, the absence of a benzoyl group in 2-amino-N-(3-(trifluoromethyl)phenyl)benzamide correlates with reduced potency .

How do structural modifications of similar benzamide derivatives affect their pharmacological profiles?

A comparative analysis of analogs () reveals:

CompoundKey ModificationImpact
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamideAmino group additionEnhanced solubility but reduced metabolic stability
3-Benzamido-N-(2,5-bis(trifluoromethyl)phenyl)benzamideAdditional trifluoromethyl groupIncreased lipophilicity and target affinity

Advanced SAR Study : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the benzene ring to modulate electron density and interaction with hydrophobic pockets (). Replace the benzoyl group with heterocycles (e.g., thiadiazole in ) to explore new binding modes .

What strategies can resolve contradictions in biological activity data across studies?

  • Systematic Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition profiles in ) to identify trends.
  • Structural Confirmation : Re-characterize disputed batches via 1H^1H-NMR and HRMS to rule out synthetic artifacts ().

Case Example : If one study reports high cytotoxicity while another does not, verify the compound’s stability under assay conditions (e.g., pH, temperature) and confirm absence of degradation products via LC/MS .

What advanced techniques are suitable for studying its potential in materials science?

  • Self-Assembly Analysis : Use atomic force microscopy (AFM) or X-ray diffraction to assess liquid crystal formation, leveraging its bulky aromatic substituents ().
  • Charge Transport Studies : Measure conductivity in thin-film transistors to evaluate organic semiconductor potential.

Experimental Design : Co-crystallize the compound with electron-deficient acceptors (e.g., fullerene derivatives) to study π-stacking interactions and charge transfer efficiency .

How can researchers design derivatives to overcome metabolic instability?

  • Isotere Replacement : Substitute the benzoyl group with a bioisostere like thiophene () to maintain aromatic interactions while improving metabolic resistance.
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, as seen in ’s glutamate derivative (Compound 21).

Validation : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to compare half-lives of derivatives .

What computational tools can predict off-target interactions?

  • Pharmit : Screen against a library of 3D protein structures to identify potential off-targets.
  • SwissADME : Predict ADME properties and prioritize derivatives with favorable pharmacokinetics.

Case Study : ’s compound 18 (tyrosine kinase inhibitor) could be cross-checked for off-target binding to homologous kinases (e.g., EGFR, VEGFR) using homology modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.